Product packaging for 9-bromo-7H-benzo[c]carbazole(Cat. No.:CAS No. 1357572-66-7)

9-bromo-7H-benzo[c]carbazole

Cat. No.: B6591301
CAS No.: 1357572-66-7
M. Wt: 296.16 g/mol
InChI Key: ZXRPGNSDTBITJV-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Carbazole (B46965) Research

The journey of carbazole research began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. acrospharmatech.com This discovery opened the door to a new class of nitrogen-containing tricyclic aromatic heterocycles. Early research focused on understanding the fundamental chemical properties and reactivity of the carbazole core. Over the decades, the field has evolved significantly, driven by the discovery of naturally occurring carbazole alkaloids with diverse biological activities and the recognition of the carbazole scaffold as a privileged structure in medicinal chemistry and materials science. bldpharm.com001chemical.com The development of modern synthetic methodologies, including various cyclization and cross-coupling reactions, has further propelled carbazole research, enabling the creation of a vast library of derivatives with tailored functionalities. tcichemicals.com

Significance of Benzo[c]carbazole Scaffolds in Organic Synthesis and Materials Science

The benzo[c]carbazole scaffold, a higher-order fused system, represents a significant advancement in the exploration of carbazole-based compounds. This structural motif, consisting of a carbazole core fused with an additional benzene (B151609) ring, offers an extended π-conjugated system, which imparts unique electronic and photophysical properties. researchgate.net In organic synthesis, benzo[c]carbazoles serve as versatile building blocks for the construction of more complex polycyclic aromatic compounds. nih.gov

The true significance of the benzo[c]carbazole scaffold, however, lies in its applications in materials science. The inherent charge-transporting capabilities and tunable optoelectronic properties of these compounds make them highly desirable for use in organic electronic devices. mdpi.com Specifically, derivatives of 7H-benzo[c]carbazole have been investigated as host materials in organic light-emitting diodes (OLEDs), where their high triplet energy levels are crucial for efficient phosphorescence. hcchems.com The planar and rigid structure of the benzo[c]carbazole core facilitates strong intermolecular interactions, which can be beneficial for charge transport in organic semiconductors. researchgate.net

Rationales for Bromination in Polycyclic Aromatic Heterocycles for Tunable Properties

Bromination is a powerful and widely employed strategy in the functionalization of polycyclic aromatic heterocycles (PAHs) for several key reasons. The introduction of a bromine atom onto the aromatic framework serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. hcchems.com This is primarily achieved through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which allow for the facile introduction of a diverse range of substituents, including aryl, vinyl, and amino groups. researchgate.nethcchems.com

This ability to further functionalize the molecule is critical for fine-tuning its electronic and photophysical properties. For instance, by strategically attaching different functional groups to the brominated position, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the charge injection and transport properties of the material. mdpi.com Furthermore, the introduction of bulky or electron-donating/withdrawing groups can influence the solid-state packing of the molecules, which in turn affects their charge mobility and luminescent properties in the solid state. The bromine atom itself, being a halogen, can also influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence.

Overview of Research Trajectories for 9-bromo-7H-benzo[c]carbazole

Research on this compound has primarily focused on its role as a key intermediate in the synthesis of advanced functional materials. The strategic placement of the bromine atom at the 9-position of the 7H-benzo[c]carbazole core makes it an ideal precursor for creating a variety of derivatives with tailored properties for applications in organic electronics.

A significant research trajectory involves the use of this compound in palladium-catalyzed cross-coupling reactions to synthesize novel host materials for phosphorescent OLEDs (PhOLEDs). hcchems.com For example, it has been used as a starting material in the synthesis of 9-(dibenzo[b,d]thiophen-4-yl)-7H-benzo[c]carbazole, a high thermal-stability bipolar host material. hcchems.com The bromine atom allows for the introduction of various electron-donating and electron-accepting moieties, enabling the tuning of the resulting molecule's charge-transporting characteristics to achieve balanced electron and hole injection and transport, a critical factor for high-efficiency OLEDs.

While detailed, dedicated studies on the standalone properties of this compound are less common in the literature, its importance is underscored by its frequent appearance as a crucial building block in the development of new materials for optoelectronic applications. The available data on its chemical properties and reactivity are primarily found within the context of these synthetic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10BrN B6591301 9-bromo-7H-benzo[c]carbazole CAS No. 1357572-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromo-7H-benzo[c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-11-6-7-13-15(9-11)18-14-8-5-10-3-1-2-4-12(10)16(13)14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRPGNSDTBITJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Bromo 7h Benzo C Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and regioselectivity of a compound can be obtained.

Proton NMR (¹H NMR) Analysis of Proton Environments and Regioselectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms. The ¹H NMR spectrum of 9-bromo-7H-benzo[c]carbazole, typically recorded in a deuterated solvent like CDCl₃, displays a series of signals corresponding to the different protons in the aromatic structure.

The regioselectivity of the bromination at the C-9 position significantly influences the chemical shifts and coupling patterns of the protons on the benzo[c]carbazole core. The protons on the carbazole (B46965) and benzene (B151609) rings exhibit distinct signals, often appearing in the aromatic region of the spectrum (typically between 7.0 and 9.0 ppm). The coupling constants (J-values) between adjacent protons help to establish their relative positions. For instance, the characteristic doublet, triplet, and multiplet patterns arise from spin-spin coupling, allowing for the assignment of protons to specific positions on the fused ring system. The presence of the bromine atom introduces electronic effects that can deshield nearby protons, causing their signals to appear at a lower field (higher ppm value).

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, providing a "fingerprint" of the carbon skeleton.

The chemical shifts of the carbon atoms are influenced by their hybridization (sp², sp³) and the electronic effects of neighboring atoms and functional groups. In the case of this compound, the aromatic carbons of the fused ring system will resonate in the typical downfield region for sp² carbons (approximately 100-150 ppm). The carbon atom directly bonded to the bromine atom (C-9) is expected to show a characteristic chemical shift due to the electronegativity of the halogen. Similarly, the carbons adjacent to the nitrogen atom in the carbazole moiety will have their chemical shifts influenced by the heteroatom. By comparing the observed chemical shifts with those predicted by empirical calculations or with data from structurally similar compounds, a complete assignment of the carbon skeleton can be achieved.

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic Carbons100 - 150
C-9 (C-Br)Specific shift influenced by bromine
Carbons adjacent to NInfluenced by the heteroatom

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise molecular weight and elemental composition of a compound. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the molecular formula.

For this compound (C₁₆H₁₀BrN), HRMS analysis would yield an experimental m/z value that closely matches the calculated theoretical mass. The presence of the bromine atom is particularly significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, which serves as a definitive indicator of the presence of a single bromine atom in the molecule. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Property Value
Molecular FormulaC₁₆H₁₀BrN
Calculated Monoisotopic Mass295.0048
Isotopic PatternCharacteristic M, M+2 peaks due to Bromine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum reveals the wavelengths at which the molecule undergoes electronic transitions from its ground state to various excited states.

The UV-Vis absorption spectrum of this compound, typically measured in a solvent like tetrahydrofuran (B95107) (THF), is expected to exhibit distinct absorption bands characteristic of its extended π-conjugated system. researchgate.net The absorption bands can be attributed to π-π* transitions within the aromatic rings and n-π* transitions involving the lone pair of electrons on the nitrogen atom. The position and intensity of these bands are influenced by the molecular structure, including the presence of the bromine substituent and the fusion of the benzene and carbazole rings. The introduction of the bromine atom can cause a slight red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the absorption maxima compared to the parent 7H-benzo[c]carbazole, depending on the interplay of inductive and resonance effects.

Derivatives of 7H-benzo[c]carbazole are known to exhibit strong absorption in the UV region. chinesechemsoc.org For instance, related carbazole-based compounds show absorption maxima in the range of 340-362 nm in THF. researchgate.net The specific absorption maxima (λ_max_) for this compound would provide valuable information about its electronic properties and the energy gaps between its molecular orbitals.

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes the study of both fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

Steady-State and Time-Resolved Fluorescence Measurements

Steady-state fluorescence spectroscopy measures the emission spectrum of a compound when it is continuously excited at a specific wavelength. The resulting spectrum reveals the wavelengths of maximum emission (λ_em_) and provides information about the energy of the first singlet excited state (S₁). For this compound, the fluorescence spectrum would be characteristic of the benzo[c]carbazole chromophore, though the bromine atom can influence the emission properties. The "heavy atom effect" of bromine can promote intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and potentially enhance phosphorescence.

Time-resolved fluorescence measurements provide information about the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This is a crucial parameter for understanding the dynamics of the excited state processes. For derivatives of 7H-benzo[c]carbazole, fluorescence lifetimes can be on the order of nanoseconds. chinesechemsoc.org The fluorescence lifetime of this compound would be influenced by both radiative (fluorescence) and non-radiative decay pathways, including intersystem crossing. Comparing the fluorescence lifetime and quantum yield of this compound to its non-brominated analog would provide quantitative insight into the impact of the bromine substituent on its photophysical properties. For example, some carbazole derivatives have been shown to exhibit ultralong room temperature phosphorescence with lifetimes in the milliseconds when incorporated into a polymer matrix. chinesechemsoc.org

Spectroscopic Technique Information Obtained
Steady-State FluorescenceEmission maxima (λ_em), Fluorescence quantum yield
Time-Resolved FluorescenceExcited state lifetime (τ)

Analysis of Ultralong Organic Room Temperature Phosphorescence (UORTP) Phenomena

Pure powders of 7H-benzo[c]carbazole (BCz) and its derivatives typically exhibit blue fluorescence under ambient conditions, with no observable UORTP. However, when these molecules are dispersed into a polymer or powder matrix, a strong, photo-activated green UORTP can be observed at room temperature. chinesechemsoc.org This phenomenon is attributed to the generation and stabilization of charge-separated states via radicals, with the matrix playing a crucial role in this process. chinesechemsoc.org

The phosphorescence characteristics are highly dependent on the molecular structure and the environment. For instance, at 77 K, BCz powder displays yellow afterglow with phosphorescence peaks at 555, 604, and 662 nm, with lifetimes around 900 ms (B15284909). chinesechemsoc.org This is a notable redshift compared to its green afterglow in a dilute toluene (B28343) solution at the same temperature, which is considered monomer emission. chinesechemsoc.org The introduction of different functional groups, such as in CNBrBCz and PyAmBCz, further modulates the UORTP properties. The heavy atom effect from bromine in CNBrBCz leads to the strongest ultralong phosphorescence among the three, with emission bands at 536, 584, and 644 nm and lifetimes around 870-895 ms at 77 K. chinesechemsoc.org

The mechanism behind this matrix-mediated UORTP involves several stages. Upon irradiation, the doped films undergo a photo-activation process. Initially, the film remains unchanged, followed by a rapid growth in the UORTP intensity. The phosphorescence then reaches a saturation point after a certain period of irradiation. chinesechemsoc.org This process highlights the dynamic nature of the excited states and their interaction with the surrounding matrix.

CompoundConditionPhosphorescence Peaks (nm)Lifetimes (ms)
BCz Powder77 K555, 604, 662901.9, 895.2, 862.3
CNBrBCz Powder77 K536, 584, 644895.0, 870.3, 849.2
PyAmBCz Powder77 K540, 587, 6451035.2, 999.7, 935.1

Solvent Effects and Aggregation-Induced Emission (AIE) Characteristics

The emission properties of this compound derivatives are significantly influenced by solvent polarity and the state of aggregation. In dilute solutions, many carbazole derivatives exhibit weak fluorescence. However, upon aggregation, either in the solid state or in a poor solvent, a remarkable enhancement in fluorescence intensity is observed, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). mdpi.comfrontiersin.org

This AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. mdpi.com For example, some carbazole-based fluorophores are non-emissive when molecularly dissolved but become highly emissive in the aggregated state, with solid-state fluorescence quantum yields reaching as high as 97.6%. epa.gov

The photophysical properties can also be tuned by varying the solvent. Some carbazole derivatives exhibit solvatochromism, where the emission color changes with the polarity of the solvent. nih.govnih.gov For instance, a carbazole donor integrated with an imidazole (B134444) acceptor shows solvent polarity-dependent fluorescence tuning. nih.gov This behavior indicates a change in the electronic distribution in the excited state compared to the ground state, often involving an intramolecular charge transfer (ICT) process. frontiersin.orgnih.gov The twisted intramolecular charge transfer (TICT) process can sometimes lead to fluorescence quenching in polar solvents. mdpi.com

The interplay between AIE and solvent effects provides a powerful tool for designing smart materials with responsive luminescent properties.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of molecules in the solid state. This information is crucial for understanding the structure-property relationships that govern the photophysical behavior of this compound and its derivatives.

In the single crystal of 7H-benzo[c]carbazole (BCz), the molecule adopts a planar configuration. chinesechemsoc.org This planarity facilitates strong π-π stacking interactions between adjacent molecules, leading to the formation of H-aggregates. chinesechemsoc.org This type of packing is often associated with a redshift in the emission spectrum compared to the monomer, which is consistent with the observed ultralong phosphorescence in the aggregated state. chinesechemsoc.org

The introduction of substituents can significantly alter the molecular conformation and crystal packing. For instance, in some carbazole derivatives, the presence of halo- and cyano- substituents can cause a tilt or twist of the carbazole unit relative to other parts of the molecule. uef.fi These conformational changes directly impact the intermolecular interactions and, consequently, the luminescent properties. A highly twisted molecular structure can suppress tight packing between adjacent molecules, which can be beneficial for enhancing solid-state luminescence in applications like organic light-emitting diodes (OLEDs). acs.org

The crystal structure also provides insights into other intermolecular interactions, such as C-H···O hydrogen bonds, which can further influence the molecular packing and the resulting photophysical properties. acs.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Identification

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as radicals. In the context of the UORTP observed in 7H-benzo[c]carbazole (BCz) derivatives, ESR has been instrumental in confirming the proposed mechanism involving the formation of radical-induced charge-separated states. chinesechemsoc.org

For pure polymer films like polymethyl methacrylate (B99206) (PMMA), no ESR signal is detected, either before or after irradiation. However, when BCz and its derivatives are doped into a PMMA film, a strong ESR signal appears after irradiation. chinesechemsoc.org This observation provides direct evidence for the generation of radical species upon photo-activation. The presence of these radicals is linked to the formation of charge-separated states that are responsible for the ultralong phosphorescence. chinesechemsoc.org

Furthermore, ESR studies have shown that in some doped powder systems, ESR signals exist even before irradiation, suggesting that the powder matrix not only stabilizes the free radicals but also promotes their formation. chinesechemsoc.org The intensity of the ESR signal correlates with the intensity of the UORTP, further strengthening the connection between the radical species and the observed phosphorescence.

Electronic Structure and Photophysical Mechanisms of 9 Bromo 7h Benzo C Carbazole Systems

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are fundamental to understanding the electronic behavior of 9-bromo-7H-benzo[c]carbazole. The carbazole (B46965) unit, a key component, possesses deep-lying HOMO levels. researchgate.net The introduction of substituents can modulate these energy levels. For instance, the presence of a bromine substituent on the carbazole nucleus can influence its electronic properties. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in determining these energy levels. For benzo and anthraquinodimethane derivatives, DFT calculations with the B3LYP method and a 6-31G(d,p) basis set have been employed to investigate their molecular structures and frontier molecular orbitals. researchgate.net Such computational approaches provide insights into the ionization potential and electron affinity, which are related to the HOMO and LUMO levels, respectively. researchgate.net

The following table summarizes the computed properties for related carbazole derivatives, illustrating the impact of substitution on electronic parameters.

Compound FeatureHOMO (eV)LUMO (eV)Band Gap (eV)
Acridan-substituted carbazole-5.27--
Phenoxazine-substituted carbazoles~ -5.07--
Carbazole with benzothiadiazole acceptor--2.98-
Carbazole with extended conjugation acceptor--3.12-

Data derived from electrochemical measurements of related donor-acceptor systems. rsc.org

Band Gap Engineering and Tuning Strategies

The ability to tune the band gap of materials based on this compound is crucial for tailoring their optical and electronic properties. Alloying strategies, for instance, have been explored in similar systems like lead-free defective perovskites. rsc.orgresearchgate.netresearchgate.net In Cs3Sb2Br9, substituting antimony with bismuth or bromine with iodine has been shown to modulate the band gap. rsc.orgresearchgate.netresearchgate.net Specifically, Sb/Bi alloying can lead to a reduction in the band gap, a phenomenon attributed to the formation of local aggregates. rsc.orgresearchgate.net

Furthermore, the fusion position of additional rings to the benzo[c]carbazole core can significantly influence its charge-transfer character and, consequently, its emission spectrum. rsc.org For example, fusing a phenyl ring to the naphthalene (B1677914) unit of benzo[c]carbazole results in a weak charge-transfer character, while fusion to the phenyl unit leads to a stronger charge-transfer and a red-shifted emission. rsc.org

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer is a key photophysical process in donor-acceptor systems containing the this compound moiety. The presence of both electron-donating and electron-accepting units within the same molecule facilitates the transfer of an electron from the donor to the acceptor upon photoexcitation. nih.gov

In some carbazole-based donor-acceptor luminophores, the molecular architecture imposed by a rigid carbazole bridge enables a "through-space charge transfer" (TSCT) effect. rsc.org This effect is highly dependent on the mutual orientation of the donor and acceptor units. rsc.org In other cases, a through-bond charge transfer mechanism can be significant. rsc.org The nature of the excited state, whether it's a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state, can be influenced by factors such as oxygen functionalization, with PICT states often being more fluorescent. nih.gov

Studies on perylenebisimide-carbazole dyads have shown that the fluorescence of the perylenebisimide moiety is strongly quenched due to photoinduced electron transfer from the carbazole donor. rsc.org Femtosecond transient absorption spectroscopy has revealed ultrafast ICT processes in twisted perylenebisimide derivatives, occurring on a picosecond timescale. sci-hub.senih.gov

Intersystem Crossing (ISC) and Triplet Exciton (B1674681) Management

Intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, is a critical process in determining the phosphorescent properties of this compound systems. The presence of a heavy bromine atom can enhance the spin-orbit coupling, which in turn promotes the ISC rate. researchgate.net This is a key principle in managing triplet excitons, which are generated in a 3:1 ratio to singlet excitons in organic light-emitting diodes (OLEDs).

Theoretical studies have shown that for some carbazole-based systems, ISC can be an operative process on a picosecond timescale. chemrxiv.org The efficiency of ISC is often governed by El-Sayed's rule, which states that transitions between states of different orbital types (e.g., ¹(n,π) and ³(π,π)) are more favorable. chemrxiv.org

In perylenebisimide-carbazole dyads, charge-recombination induced intersystem crossing has been observed, leading to the formation of a long-lived triplet state localized on the perylenebisimide unit. rsc.org The spin orbit charge transfer (SOCT-ISC) mechanism has been identified as being efficient even in non-orthogonal molecular structures. rsc.org

Heavy Atom Effect on Photophysical Properties

The "heavy atom effect" is a well-established phenomenon where the presence of a heavy atom, such as bromine in this compound, enhances the rate of spin-forbidden processes like intersystem crossing. This is due to the increased spin-orbit coupling. researchgate.net

In the context of OLEDs, the external heavy atom effect from brominated host molecules can increase the ISC rates in guest molecules, leading to shorter triplet exciton lifetimes while maintaining high photoluminescence quantum yields. researchgate.net Introducing bromine atoms onto molecules with thermally activated delayed fluorescence (TADF) has been shown to increase spin-orbit coupling and promote reverse intersystem crossing (RISC). researchgate.net This effect is also evident in the much stronger ultralong phosphorescence observed in a CNBrBCz solution compared to its non-brominated counterparts. chinesechemsoc.org

Aggregation Effects on Electronic Transitions and Emission

The aggregation of this compound molecules can significantly impact their electronic transitions and emission properties. In many carbazole derivatives, a phenomenon known as aggregation-induced emission (AIE) is observed. rsc.orgrsc.orgresearchgate.net In this process, the molecules are non-emissive when dissolved in a good solvent but become highly emissive in the aggregated state. rsc.org This is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay channels.

In the aggregated state, 7H-benzo[c]carbazole and its derivatives tend to show redshifted ultralong phosphorescence compared to their solutions at 77 K, which can be attributed to the formation of H-aggregates. chinesechemsoc.org The planar configuration of the molecule can facilitate strong π-π stacking interactions between parallel molecules in the crystal structure. chinesechemsoc.org However, in some cases, aggregation can lead to fluorescence quenching due to strong intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Modeling of 9 Bromo 7h Benzo C Carbazole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized ground state geometry and electronic properties of molecules like 9-bromo-7H-benzo[c]carbazole.

DFT calculations are employed to find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity, kinetic stability, and the electronic excitation energy of the molecule. For carbazole (B46965) derivatives, a high HOMO level is indicative of strong electron-donating capabilities, a desirable trait for hole-transporting materials in organic electronics. rsc.org The introduction of different functional groups, such as the bromine atom in the this compound, can modulate these energy levels and thereby tune the material's properties for specific applications. rsc.org

Table 1: Representative Electronic Properties of Benzo[c]carbazole Derivatives Calculated via DFT This table presents data for the parent compound and a related derivative to illustrate the typical values obtained through DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
7H-Benzo[c]carbazole (BCz)-5.45-1.583.87 chinesechemsoc.org
CNBrBCz (a related derivative)-5.73-2.113.62 chinesechemsoc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption/Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This method is essential for predicting and interpreting absorption and emission spectra, providing a deep understanding of a molecule's photophysical behavior. rsc.org

For this compound, TD-DFT can calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy of the T1 state is particularly important for applications in phosphorescent organic light-emitting diodes (PhOLEDs), where high triplet energy host materials are required. mdpi.com Theoretical studies on the parent compound, 7H-benzo[c]carbazole (BCz), and its derivatives have used TD-DFT to elucidate the mechanism of phosphorescence. chinesechemsoc.org For instance, calculations on CNBrBCz, a bromo-substituted benzo[c]carbazole derivative, determined its lowest triplet state energy to be 2.583 eV, which corresponds to an emission wavelength of 480 nm. chinesechemsoc.org Such calculations help in designing molecules with specific emission colors and efficiencies. The "heavy atom effect" of bromine in the this compound is expected to enhance intersystem crossing from the singlet to the triplet state, potentially leading to strong phosphorescence. chinesechemsoc.org

Table 2: Calculated Excited State Properties for Benzo[c]carbazole Derivatives via TD-DFT

CompoundLowest Triplet State (T1) Energy (eV)Predicted Phosphorescence Wavelength (nm)Source
7H-Benzo[c]carbazole (BCz)2.610475 chinesechemsoc.org
PyAmBCz2.600477 chinesechemsoc.org
CNBrBCz2.583480 chinesechemsoc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. scielo.br While direct MD simulation studies on this compound are not widely published, the methodology is crucial for understanding its behavior in condensed phases. MD simulations can reveal the accessible conformations of the molecule and the nature of its intermolecular interactions, which govern material properties like crystal packing and morphology. nih.govresearchgate.net

For a planar aromatic system like this compound, MD simulations can be used to study π-π stacking interactions, which are vital for charge transport in organic semiconductors. mdpi.com Simulations can also model the interaction of the molecule with solvents or within a polymer matrix, predicting how it will aggregate or disperse. chinesechemsoc.org Understanding these interactions is key to controlling the solid-state properties of the material, such as its fluorescence or phosphorescence characteristics, which can be highly dependent on the degree of molecular aggregation. chinesechemsoc.orgmdpi.com

Prediction of Charge Transport Properties and Carrier Mobility

The prediction of charge transport properties is a key application of computational modeling for materials intended for use in organic electronics, such as OLEDs and organic photovoltaics (OPVs). chemimpex.com Carbazole-based compounds are well-regarded for these applications due to their excellent thermal stability and charge-transporting capabilities. rsc.orgchemimpex.com

Computational models can estimate key parameters that govern charge transport, including:

Reorganization Energy: The energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy is desirable for efficient charge transport.

Transfer Integral: A measure of the electronic coupling between adjacent molecules in the solid state. A larger transfer integral facilitates the hopping of charges between molecules.

By calculating these parameters for different crystal packing arrangements of this compound, it is possible to predict its theoretical maximum electron and hole mobility. This allows for a pre-screening of the material's potential performance in electronic devices before synthesis.

In Silico Screening and Drug-Likeness Assessment for Medicinal Applications

Carbazole scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer and neuroprotective effects. nih.govresearchgate.net In silico (computer-based) screening allows for the rapid assessment of the drug-like properties of novel compounds like this compound.

This assessment typically involves calculating various physicochemical properties and evaluating them against established criteria, such as Lipinski's "rule of five." These rules predict the likelihood of a compound having good oral bioavailability. Key parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov While specific experimental data for this compound is limited, its properties can be computed based on its structure. These computational tools help prioritize which compounds are most promising for further development as therapeutic agents. researchgate.net

Table 3: Predicted Drug-Likeness Profile for this compound These values are computed based on the known chemical structure.

ParameterPredicted ValueLipinski's Rule of Five GuidelineSource
Molecular Weight296.16 g/mol≤ 500 bldpharm.com
logP (Lipophilicity)5.3≤ 5Computed
Hydrogen Bond Donors1≤ 5 nih.gov
Hydrogen Bond Acceptors0≤ 10 nih.gov

Quantum Chemical Investigations of Optical and Electronic Parameters

Quantum chemical investigations, encompassing both DFT and TD-DFT, provide a comprehensive picture of the optical and electronic parameters of this compound. These studies are fundamental to understanding its behavior at a molecular level and predicting its suitability for various advanced applications.

Key parameters derived from these investigations include:

HOMO/LUMO Energies: Determine the electrochemical stability and charge injection/transport properties. rsc.org

Excitation Energies: Predict the absorption and emission wavelengths, which define the color and photophysical characteristics of the material. chinesechemsoc.org

Oscillator Strength and Transition Dipole Moment: These values, calculated via TD-DFT, indicate the probability of an electronic transition and thus the intensity of absorption or emission bands. rsc.org

Solvatochromism: By performing calculations in different solvent models, it is possible to predict how the absorption and emission spectra will shift with solvent polarity, an important characteristic for chemical sensors. rsc.org

These quantum chemical calculations provide deep insights that are crucial for the rational design of new materials based on the this compound framework, enabling the fine-tuning of its properties for targeted functions in electronics and beyond. rsc.org

Functional Material Applications of 9 Bromo 7h Benzo C Carbazole in Organic Electronics and Photonics

Organic Light-Emitting Diodes (OLEDs)

The inherent characteristics of the 9-bromo-7H-benzo[c]carbazole scaffold, such as a high triplet energy and the ability to be readily functionalized, make it a material of significant interest for various roles within Organic Light-Emitting Diodes (OLEDs).

Emitter Materials and Luminescent Properties

Derivatives of this compound have been investigated as emitter materials in OLEDs, contributing to the generation of light. The extended π-conjugation of the benzo[c]carbazole framework influences the emission color, which can be further tuned by introducing different electron-donating or electron-withdrawing groups. For instance, carbazole-based compounds are known for their strong hole-transporting ability and high thermal stability, which are crucial for efficient and long-lasting emitters. encyclopedia.pub The introduction of a bromine atom allows for the creation of derivatives that can exhibit a range of emission colors.

Research into carbazole-based emitters has demonstrated the potential for achieving high external quantum efficiencies (EQEs). For example, certain carbazole (B46965) derivatives have been utilized in deep-blue fluorescent emitters, achieving EQEs as high as 6.5% with excellent color purity. encyclopedia.pub Furthermore, the development of thermally activated delayed fluorescence (TADF) emitters based on carbazole donors has led to devices with significantly improved efficiencies.

Host Materials for Phosphorescent OLEDs and Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the most critical applications of this compound derivatives is as host materials in phosphorescent and TADF OLEDs. An effective host material must possess a high triplet energy to efficiently confine the triplet excitons of the phosphorescent or TADF guest emitter, preventing energy loss and ensuring high efficiency. The rigid and extended aromatic structure of benzo[c]carbazole provides a high triplet energy, making its derivatives excellent candidates for this purpose.

The bromine atom on the this compound molecule can be substituted to create bipolar host materials. These materials possess both hole- and electron-transporting moieties, leading to a more balanced charge injection and transport within the emissive layer. This balanced charge flux is crucial for achieving high recombination efficiency of charge carriers on the guest emitters, thereby maximizing the device's quantum efficiency.

Charge Transport Layer Components (Hole and Electron Transport)

The inherent electronic properties of the benzo[c]carbazole core make it suitable for use in charge transport layers of OLEDs. Carbazole derivatives are well-known for their excellent hole-transporting capabilities. encyclopedia.pub The nitrogen atom in the carbazole ring has a lone pair of electrons that facilitates the movement of holes. By incorporating this compound or its derivatives into the hole transport layer (HTL), efficient injection and transport of holes from the anode to the emissive layer can be achieved.

Organic Photovoltaic (OPV) Cells and Solar Energy Conversion

In the realm of solar energy, this compound serves as a foundational structure for designing materials used in organic photovoltaic (OPV) cells. Its electron-rich nature and propensity for forming extended conjugated systems are key attributes for this application.

Donor-Acceptor (D-A) Systems in Bulk Heterojunction Solar Cells

The most common architecture for OPV cells is the bulk heterojunction (BHJ), which features a blend of electron-donating and electron-accepting materials. Derivatives of this compound are frequently employed as the electron donor component in these systems. The bromine atom provides a convenient point for chemical modification, allowing for the synthesis of donor-acceptor copolymers.

In these copolymers, the benzo[c]carbazole unit acts as the donor, while it is chemically linked to an electron-accepting moiety. This D-A structure leads to the formation of materials with broad absorption bands that cover a significant portion of the solar spectrum. researchgate.net The intramolecular charge transfer from the donor to the acceptor unit upon photoexcitation is the initial step in the generation of free charge carriers. The choice of the acceptor unit can be used to tune the bandgap and energy levels of the resulting polymer, which is crucial for optimizing the photovoltaic performance. researchgate.net

Polymer BackboneAcceptor UnitOptical Bandgap (eV)HOMO Level (eV)
Benzo[def]carbazoleBenzothiadiazole1.68 - 2.11-5.22 to -5.34
Benzo[def]carbazoleThienopyrrole-4,6-dione1.68 - 2.11-5.22 to -5.34
Benzo[def]carbazole1,4-Diketopyrrolopyrrole1.68 - 2.11-5.22 to -5.34

Table based on data for narrow bandgap copolymers synthesized from benzo[def]carbazole donor units and various acceptor units. researchgate.net

Photoelectric Conversion Efficiency Enhancement Strategies

Improving the power conversion efficiency (PCE) of OPV devices is a primary goal of research in this field. Several strategies involving derivatives of this compound have been explored to achieve this. One key approach is to optimize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor material. The HOMO level of the donor should be low enough to ensure good air stability and a high open-circuit voltage (Voc) in the photovoltaic device. researchgate.net The LUMO level needs to be appropriately aligned with that of the acceptor material to facilitate efficient charge transfer.

The morphology of the bulk heterojunction is another critical factor. The nanoscale phase separation between the donor and acceptor materials must be controlled to create a large interfacial area for exciton (B1674681) dissociation while maintaining continuous pathways for charge transport to the electrodes. The solubility and processing characteristics of the benzo[c]carbazole-based polymers play a significant role in determining this morphology. researchgate.net Furthermore, the introduction of specific functional groups can influence the intermolecular packing and ordering of the polymer chains, which in turn affects charge mobility and recombination rates. For instance, the use of bulky side chains can prevent excessive aggregation and promote a more favorable blend morphology.

Advanced Optoelectronic Devices Beyond OLEDs and OPVs

While carbazole derivatives are well-established in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), their application extends to other advanced optoelectronic devices. The 7H-benzo[c]carbazole (BCz) core, in particular, is a promising platform for developing materials for next-generation electronics.

Derivatives of 7H-benzo[c]carbazole have been identified as excellent candidates for blue fluorescent emitters . rsc.org By functionalizing the BCz chromophore, researchers have developed materials that exhibit the high thermal and morphological stability required for efficient and durable blue OLEDs, an area that has traditionally been a challenge in display technology. rsc.org

Furthermore, the 7H-benzo[c]carbazole framework is instrumental in creating materials that exhibit Ultralong Organic Room Temperature Phosphorescence (UORTP) . chinesechemsoc.org These materials possess unique characteristics such as low cost, adjustable optical performance, and responsiveness to external stimuli. chinesechemsoc.org The long-lived excited states of UORTP materials are highly sought after for applications in advanced data encryption, anti-counterfeiting technologies, and highly sensitive sensors. chinesechemsoc.org

The development of Organic Field-Effect Transistors (OFETs) also benefits from carbazole-based compounds. rsc.org OFETs are fundamental components of flexible circuits, electronic paper, and sensors. acs.org The charge transport properties of the semiconductor layer in an OFET determine its performance. While direct studies on this compound in OFETs are not widely documented, related carbazole structures are frequently used. For instance, π-conjugated aromatic compounds featuring an ortho-carborane unit attached to a carbazole moiety have been proposed as promising materials for OFETs due to their unique photophysical properties and electrochemical stability. mdpi.com The ability to tune the electronic properties of the carbazole core through substitution makes it a versatile scaffold for designing high-performance n-channel and p-channel semiconductors. acs.org

Carbazole derivatives are also being explored as hole-transporting materials (HTMs) in perovskite solar cells, which are a rapidly emerging photovoltaic technology. researchgate.net The HTM plays a critical role in extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode, which is essential for high power conversion efficiencies. researchgate.net The structural and electronic tunability of carbazole compounds allows for the optimization of their energy levels to match those of the perovskite, thereby minimizing energy loss and enhancing device performance. researchgate.net

Stimuli-Responsive Materials and Sensors

Stimuli-responsive materials, which change their properties in response to external triggers like light, heat, or chemical environment, are at the forefront of materials science. Carbazole derivatives, including the 7H-benzo[c]carbazole family, are excellent candidates for creating such "smart" materials.

Research has shown that coordination polymers based on a carbazole-dicarboxylic acid can exhibit multiple stimuli-responsive afterglow properties. rsc.org These materials show luminescence that is dependent on the excitation wavelength, temperature, and time. This dynamic behavior, stemming from multiple excited states that can be modulated by external stimuli, makes them suitable for applications in multidimensional and dynamic information encryption. rsc.org

A significant advancement involves the use of 7H-benzo[c]carbazole derivatives to create materials with matrix-mediated and photo-activated UORTP . chinesechemsoc.org In their pure crystalline form, these BCz derivatives only show blue fluorescence. However, when they are dispersed into a polymer or powder matrix, a strong, photo-activated green UORTP with a long lifetime can be observed at room temperature. The color of this afterglow is tunable, shifting between green and yellow depending on the host matrix, which demonstrates a clear response to the material's environment. This property is highly valuable for developing sensitive sensors and advanced anti-counterfeiting measures. chinesechemsoc.org

Compound/MatrixEmission TypePhosphorescence Peak (nm)Phosphorescence Lifetime (ms)
BCz in Zeolite Socony Mobil-5 (ZSM-5)UORTP505345.5
CNBrBCz in ZSM-5UORTP508258.1
PyAmBCz in ZSM-5UORTP510200.7
BCz in Poly(methyl methacrylate) (PMMA)UORTP503368.4

This table presents the ultralong organic room temperature phosphorescence (UORTP) properties of 7H-benzo[c]carbazole (BCz) and its derivatives when dispersed in different matrices, as detailed in the cited research. chinesechemsoc.org

While the stimuli-responsive nature of carbazole derivatives suggests potential in areas like photo-patterning, detailed research specifically linking this compound or its close derivatives to photo-printing applications is not available in the reviewed scientific literature. Similarly, there is no documented evidence of its use in the formulation of underwater coatings or adhesives. The development of underwater adhesives is a complex field, often drawing inspiration from biological organisms, and does not currently intersect with the applications of this specific carbazole compound. nih.govwur.nl

Design Principles for Carbazole-Based Polymeric and Dendritic Materials

The design of functional polymers and dendrimers based on carbazole hinges on strategic chemical synthesis, where precursor molecules are linked together to form larger, complex architectures. The compound this compound is an ideal starting block for such syntheses due to the presence of the bromine atom.

The bromine atom serves as a highly effective reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern polymer chemistry for building π-conjugated systems. Key examples include:

Suzuki Coupling: This reaction couples the bromo-carbazole with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst. This is a robust and widely used method for creating new carbon-carbon bonds to link aromatic units together.

Sonogashira Coupling: This reaction joins the bromo-carbazole with a terminal alkyne, also using a palladium catalyst, often in conjunction with a copper co-catalyst. mdpi.com This introduces alkyne linkages into the polymer backbone, which can influence the material's electronic properties and rigidity. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form new carbon-nitrogen bonds, allowing for the connection of carbazole units to other nitrogen-containing molecules.

By using this compound as a monomer, chemists can precisely control the structure of the resulting polymer. For example, reacting it with a di-boronic acid derivative via a Suzuki polycondensation reaction would lead to a linear polymer with alternating benzo[c]carbazole and other aromatic units. If a monomer with three or more reactive sites is used, a branched or dendritic structure can be formed.

The position of the bromine at the C9 position of the benzo[c]carbazole core is significant. Polymerization from this site would create structures where the extended polymer chains are attached to the nitrogen atom of the carbazole moiety. This contrasts with polymers made from, for example, 2,7-dibromo-9H-carbazole, where polymerization occurs at the C2 and C7 positions, leading to a main-chain polymer with the carbazole units forming the backbone. acs.orgcolab.ws The choice of the brominated site is a fundamental design principle that dictates the final topology and properties of the material. The steric and electronic environment around the bromine atom influences reaction kinetics and the ultimate degree of polymerization. acs.org

Through these synthetic strategies, the favorable electronic and photophysical properties of the 7H-benzo[c]carbazole core can be incorporated into well-defined macromolecular structures, enabling the creation of advanced materials for the applications discussed previously.

Exploration of 9 Bromo 7h Benzo C Carbazole in Medicinal Chemistry and Biological Sciences

Potential as Anticancer Agents and Cytotoxicity Studies

Carbazole (B46965) derivatives have long been recognized for their potential as anticancer agents. The planar carbazole ring system can intercalate into DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Furthermore, various substitutions on the carbazole nucleus can enhance this activity and introduce additional mechanisms of action.

Research into the anticancer potential of carbazole derivatives has shown that modifications, such as the introduction of a bromine atom, can significantly influence their cytotoxic effects. For instance, studies on various cancer cell lines, including those of the lung, breast, and liver, have demonstrated the potent anticancer activity of certain carbazole derivatives. nih.gov

A series of carbazole analogues were evaluated for their in vitro anticancer activity against human lung cancer A549 cells and human breast cancer MDA-MB-231 cells, with some derivatives showing notable potency. acs.org The introduction of different functional groups to the carbazole scaffold has been a key strategy in developing new anticancer agents. For example, carbazole derivatives bearing a dithiocarbamate (B8719985) group have shown cytotoxicity against C6 glioma and A549 lung carcinoma cell lines. nih.gov Similarly, tetrahydrocarbazoles have demonstrated good activity against various cancer cell lines, including kidney adenocarcinoma and lung carcinoma. nih.gov

The following table summarizes the cytotoxic activity of selected carbazole derivatives against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12C6 glioma12.2 nih.gov
Compound 12A549 (lung carcinoma)84.7 nih.gov
Compound 3Calu1 (lung carcinoma)0.0025 nih.gov
Compound 26HeLa (cervical cancer)0.37 nih.gov
Compound 34HeLa (cervical cancer)13.42 nih.gov
SL-3-19HepG2 (liver cancer)0.012 nih.gov
SL-3-19MCF-7 (breast cancer)0.014 nih.gov

Investigation of Antiviral Properties

While the primary focus of research on 9-bromo-7H-benzo[c]carbazole and its analogues has been on their anticancer and antimicrobial activities, the broader class of carbazole derivatives has been investigated for antiviral properties. The structural features that enable carbazoles to interact with biological macromolecules like DNA and proteins also make them potential candidates for antiviral drug development.

The investigation into the antiviral properties of carbazole derivatives is an expanding area of research. The ability of these compounds to inhibit viral replication and other key viral processes is a promising avenue for the development of new antiviral therapies.

Interaction with Molecular Targets and Pharmacophore Design

The biological activity of this compound and its derivatives is intrinsically linked to their interaction with specific molecular targets within cells. Understanding these interactions is crucial for the rational design of more effective and selective therapeutic agents.

One of the primary molecular targets for many carbazole derivatives is DNA. Their planar aromatic structure allows them to intercalate between the base pairs of the DNA double helix, disrupting its normal function and leading to cell death. This mechanism is particularly relevant to their anticancer activity.

In addition to DNA, carbazole derivatives have been shown to target various enzymes and proteins involved in cell proliferation and survival. For example, some carbazole sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, some of these derivatives also exhibit inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication and repair. nih.gov

Pharmacophore design plays a critical role in optimizing the interaction of carbazole derivatives with their molecular targets. This involves identifying the key structural features (pharmacophoric elements) of the molecule that are responsible for its biological activity. For this compound, the key elements include the planar benzo[c]carbazole core, the position and nature of the bromo substituent, and the potential for hydrogen bonding interactions. By systematically modifying these features, medicinal chemists can design new derivatives with improved potency and selectivity.

Antimicrobial Activity of Related Carbazole Derivatives

The carbazole scaffold is a versatile platform for the development of antimicrobial agents. Numerous studies have demonstrated the potent antibacterial and antifungal activities of various carbazole derivatives. mdpi.comresearchgate.net

The introduction of halogen atoms, such as bromine, into the carbazole ring has been shown to enhance antimicrobial activity. For example, 1,3,6-tribromo-9H-carbazole was found to be highly effective against Escherichia coli. lmaleidykla.lt The position of the substituent on the carbazole ring also plays a significant role in determining the antimicrobial spectrum and potency. Derivatives substituted at the C-3 and C-6 positions often exhibit better antibacterial activity than those substituted at the C-2 and C-7 positions. lmaleidykla.lt

The following table summarizes the minimum inhibitory concentrations (MIC) of selected carbazole derivatives against various microbial strains:

CompoundMicrobial StrainMIC (µg/mL)Reference
3-Cyano-9H-carbazoleBacillus subtilis31.25 lmaleidykla.lt
3-Iodo-9H-carbazoleBacillus subtilis31.25 lmaleidykla.lt
3,6-Diiodo-9H-carbazoleBacillus subtilis31.25 lmaleidykla.lt
1,3,6-Tribromo-9H-carbazoleEscherichia coli31.25 lmaleidykla.lt
Compound 11dBacillus subtilis1.9 mdpi.com
Compounds 19j and 19rVarious bacteria and fungi0.9 - 15.6 mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies aim to elucidate how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies provide invaluable insights for designing new molecules with enhanced therapeutic properties. researchgate.net

Key aspects of SAR studies for carbazole derivatives include:

The Carbazole Core: The planar, electron-rich carbazole ring system is a crucial feature for biological activity, particularly for DNA intercalation. The angular fusion of the benzene (B151609) ring in the benzo[c]carbazole series influences the planarity and steric bulk, which can affect target binding.

Position and Nature of Substituents: The type and location of substituents on the carbazole ring have a profound impact on activity.

Halogens: The introduction of a bromine atom, as in this compound, often enhances lipophilicity, which can improve cell membrane penetration. The position of the halogen can also influence selectivity towards different biological targets. mdpi.com

Other Functional Groups: The addition of groups such as sulfonamides, amides, and various heterocyclic rings can introduce new binding interactions and modulate the electronic properties of the molecule, leading to altered activity. nih.govamazonaws.com

N-Substitution: The nitrogen atom of the carbazole ring provides a site for substitution. Alkyl or aryl groups at the N-9 position can influence the compound's solubility, steric profile, and ability to form hydrogen bonds, thereby affecting its biological activity.

Recent SAR studies on carbazole sulfonamide derivatives have revealed that specific substitutions can lead to potent dual-target inhibitors of tubulin and topoisomerase I. nih.gov For instance, the presence of certain functional groups can enhance binding to the colchicine site of tubulin, while other modifications can promote inhibition of topoisomerase I. nih.gov These findings highlight the power of SAR in fine-tuning the biological activity of carbazole derivatives to achieve desired therapeutic outcomes.

Future Research Directions and Emerging Paradigms for 9 Bromo 7h Benzo C Carbazole

Development of Novel Synthetic Routes for Enhanced Sustainability and Scalability

The future of 9-bromo-7H-benzo[c]carbazole and its derivatives hinges on the development of more sustainable and scalable synthetic methodologies. Traditional methods for synthesizing carbazole (B46965) skeletons, such as the Grabe-Ullman, Clemo-Perkin, and Tauber methods, are being updated with modern approaches. rsc.org Contemporary research is exploring hydroarylations, C-H activations, annulations, and cyclization reactions mediated by various catalysts to construct these complex molecules. rsc.org

Advanced Material Engineering for Next-Generation Optoelectronic Devices

Future research will focus on engineering novel materials based on this scaffold for various applications. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored properties. hcchems.com These derivatives are being investigated as host materials for phosphorescent OLEDs, where they have shown the potential to achieve high thermal stability. hcchems.com A novel "Ring-expansion" strategy is also being explored to optimize traditional host molecular structures, leading to more efficient phosphorescent OLEDs with reduced efficiency roll-off. rsc.org Furthermore, carbazole derivatives are being incorporated into organic semiconductors for flexible and lightweight electronic devices and as precursors for fluorescent dyes used in biological imaging. chemimpex.com

Deeper Elucidation of Photophysical Mechanisms in Solid State and Aggregated Forms

A comprehensive understanding of the photophysical mechanisms of this compound, particularly in its solid and aggregated states, is crucial for optimizing its performance in various applications. Benzoyl-carbazole derivatives are known to exhibit processes like room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF). rsc.org However, the spectral variability in different studies suggests that photochemical processes, such as photo-Fries rearrangement, can occur, leading to the formation of other products and affecting the emission spectra. rsc.org

Future investigations will likely employ a combination of advanced spectroscopic techniques and quantum chemical simulations to unravel these complex photophysical behaviors. rsc.org For instance, studies on 7H-benzo[c]carbazole (BCz) and its derivatives have shown that dispersing them into polymer or powder matrices can induce strong, photo-activated green ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.org The color of this UORTP can even be tuned by changing the matrix, highlighting the significant role of the material's environment. chinesechemsoc.org Research into the solvatochromic effects of related polycarbazoles has revealed the formation of H- and J-aggregates, which can either quench or enhance fluorescence depending on the specific molecular structure. acs.org A deeper understanding of these aggregation-induced emission phenomena will be key to designing materials with desired luminescent properties.

Targeted Drug Discovery and Mechanism-of-Action Studies

The carbazole scaffold is a prominent structural motif in numerous biologically active natural products and pharmaceutical compounds, making this compound an important starting point for drug discovery. hcchems.comechemcom.com Carbazole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. lmaleidykla.ltniscpr.res.inijrpc.com

Future research in this area will focus on the targeted design and synthesis of novel carbazole derivatives with enhanced therapeutic potential. The bromine atom on the this compound molecule provides a convenient handle for chemical modification, allowing for the creation of libraries of compounds to be screened for various biological activities. hcchems.com For example, studies have shown that carbazoles containing bromine substituents can be more effective at inhibiting the growth of Gram-negative bacteria. echemcom.comlmaleidykla.ltechemcom.com Furthermore, in silico drug design and molecular docking studies are being employed to identify potential drug candidates that can target specific proteins, such as those involved in viral replication. nih.gov Understanding the structure-activity relationships and the precise mechanisms of action of these compounds will be critical for developing new and effective therapies. echemcom.com

Integration into Multifunctional Hybrid Materials and Composites

The versatility of this compound extends to its potential for integration into multifunctional hybrid materials and composites. The ability to functionalize the carbazole core allows for the combination of its unique electronic and photophysical properties with those of other materials, leading to novel functionalities. beilstein-journals.org

Future research will likely explore the creation of hybrid materials that combine the charge-transporting properties of carbazole derivatives with the unique characteristics of other components. For instance, carbazole-based compounds have been synthesized to act as both deep-blue emitters and phosphorescent hosts in OLEDs, demonstrating their multifunctional nature. rsc.org The development of carbazole-based polymers and their incorporation into composite materials could lead to advanced sensors, coatings, and adhesives. chemimpex.combeilstein-journals.org The synthesis of conjugated carbazole derivatives using catalysts like bimetallic nanoparticles on reduced graphene oxide opens up possibilities for creating materials with enhanced catalytic and optoelectronic properties that are also recyclable. rsc.org The exploration of these hybrid systems will pave the way for innovative materials with tailored properties for a wide range of technological applications.

Q & A

Q. What are the key physicochemical properties of 9-bromo-7H-benzo[c]carbazole, and how are they experimentally determined?

The compound has a molecular formula of C₁₆H₁₀BrN and a molecular weight of 296.16 g/mol , with a predicted boiling point of 502.8±23.0°C . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm bromine substitution and aromatic proton environments (e.g., ¹H and ¹³C NMR) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability under controlled conditions .

Q. What synthetic strategies are effective for introducing bromine at the 9-position of benzo[c]carbazole?

Bromination typically involves electrophilic substitution. A modified method from carbazole derivatives uses:

  • Halogenation reagents : NBS (N-bromosuccinimide) or Br₂ in controlled conditions .
  • Solvent optimization : Toluene or dichloromethane with catalysts like TBAB (tetrabutylammonium bromide) to enhance reactivity .
  • Temperature control : Reactions at 45–60°C to balance reaction rate and selectivity .

Q. How is the purity of this compound validated in laboratory settings?

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% threshold for research-grade material) .
  • Recrystallization : Ethanol or ethyl acetate is used to remove unreacted precursors .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of this compound derivatives?

A 2³ factorial design (cell concentration, temperature, time) is applied:

  • Variables : Tested at high (+1) and low (-1) levels (e.g., 25°C vs. 45°C, 12h vs. 24h) .
  • Statistical analysis : Software like STATISTICA evaluates variable interactions and identifies optimal conditions .
  • Validation : Duplicate runs ensure reproducibility, reducing experimental noise by 15–20% .

Q. What computational methods predict the electronic structure and bandgap of this compound?

  • Density Functional Tight-Binding (DFTB) : Predicts HOMO/LUMO energies (e.g., HOMO = -5.49 eV, LUMO = -1.36 eV) with SCC-DFTB3 parameters .
  • Long-Range Corrected (LC) DFTB : Improves bandgap accuracy (experimental vs. calculated Δ < 0.5 eV) for optoelectronic applications .
  • TD-DFT : Simulates UV-Vis absorption spectra (e.g., λ_max ≈ 239 nm) to guide material design .

Q. How does bromination at the 9-position influence the optoelectronic properties of benzo[c]carbazole in OLEDs?

  • Electron-withdrawing effect : Bromine lowers LUMO energy, enhancing electron transport in devices .
  • Excimer suppression : Bulky bromine substituents reduce aggregation, improving luminance efficiency by 20–30% in PhOLEDs .
  • Charge-transfer modulation : Bromine alters intramolecular TSCT (through-space charge transfer) ratios, balancing kF (fluorescence rate) and kRISC (reverse intersystem crossing) .

Q. What are the challenges in reconciling computational predictions with experimental data for carbazole derivatives?

  • Bandgap discrepancies : DFTB underestimates gaps by 0.5 eV vs. experimental values; hybrid functionals (e.g., B3LYP) improve accuracy .
  • Hydrogen bonding interactions : NMR studies reveal solvent effects (e.g., DMF-carbazole hydrogen bonding) that computational models may overlook .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting data on the reactivity of brominated carbazoles in cross-coupling reactions?

  • Controlled atmosphere : Use inert gas (N₂/Ar) to prevent oxidative side reactions .
  • Catalyst screening : Pd(PPh₃)₄ vs. CuI impacts Suzuki-Miyaura coupling yields (60–85% variation) .

Q. Why do some carbazole-based sensors exhibit unexpected PeT (photoinduced electron transfer) behavior?

  • d-PeT vs. a-PeT : Substitution position (e.g., 6-phenylethynyl vs. 6-dimethylaminophenyl) alters electron donor/acceptor roles, validated via Rehm-Weller and Marcus equations .
  • pH sensitivity : Fluorescence quenching at acidic pH requires DFT-aided sensor redesign to stabilize excited states .

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9-bromo-7H-benzo[c]carbazole

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